Cas no 2228265-92-5 (3-bromo-2-ethenyl-5-methylthiophene)

3-bromo-2-ethenyl-5-methylthiophene structure
2228265-92-5 structure
商品名:3-bromo-2-ethenyl-5-methylthiophene
CAS番号:2228265-92-5
MF:C7H7BrS
メガワット:203.099479913712
CID:6070613
PubChem ID:165785114

3-bromo-2-ethenyl-5-methylthiophene 化学的及び物理的性質

名前と識別子

    • 3-bromo-2-ethenyl-5-methylthiophene
    • EN300-1916960
    • 2228265-92-5
    • インチ: 1S/C7H7BrS/c1-3-7-6(8)4-5(2)9-7/h3-4H,1H2,2H3
    • InChIKey: LRFZUWYSOVTIGY-UHFFFAOYSA-N
    • ほほえんだ: C(C1SC(=CC=1Br)C)=C

計算された属性

  • せいみつぶんしりょう: 201.94518g/mol
  • どういたいしつりょう: 201.94518g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 114
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 28.2Ų

3-bromo-2-ethenyl-5-methylthiophene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1916960-5.0g
3-bromo-2-ethenyl-5-methylthiophene
2228265-92-5
5g
$4184.0 2023-05-31
Enamine
EN300-1916960-0.25g
3-bromo-2-ethenyl-5-methylthiophene
2228265-92-5
0.25g
$708.0 2023-09-17
Enamine
EN300-1916960-0.5g
3-bromo-2-ethenyl-5-methylthiophene
2228265-92-5
0.5g
$739.0 2023-09-17
Enamine
EN300-1916960-1g
3-bromo-2-ethenyl-5-methylthiophene
2228265-92-5
1g
$770.0 2023-09-17
Enamine
EN300-1916960-10g
3-bromo-2-ethenyl-5-methylthiophene
2228265-92-5
10g
$3315.0 2023-09-17
Enamine
EN300-1916960-1.0g
3-bromo-2-ethenyl-5-methylthiophene
2228265-92-5
1g
$1442.0 2023-05-31
Enamine
EN300-1916960-0.1g
3-bromo-2-ethenyl-5-methylthiophene
2228265-92-5
0.1g
$678.0 2023-09-17
Enamine
EN300-1916960-2.5g
3-bromo-2-ethenyl-5-methylthiophene
2228265-92-5
2.5g
$1509.0 2023-09-17
Enamine
EN300-1916960-10.0g
3-bromo-2-ethenyl-5-methylthiophene
2228265-92-5
10g
$6205.0 2023-05-31
Enamine
EN300-1916960-0.05g
3-bromo-2-ethenyl-5-methylthiophene
2228265-92-5
0.05g
$647.0 2023-09-17

3-bromo-2-ethenyl-5-methylthiophene 関連文献

3-bromo-2-ethenyl-5-methylthiopheneに関する追加情報

3-Bromo-2-Ethenyl-5-Methylthiophene: A Comprehensive Overview

3-Bromo-2-ethenyl-5-methylthiophene is a heterocyclic compound with the CAS number 2228265-92-5. This compound belongs to the class of thiophenes, which are five-membered aromatic rings consisting of four carbon atoms and one sulfur atom. The presence of a bromine atom at the 3-position, an ethenyl group at the 2-position, and a methyl group at the 5-position makes this compound unique in terms of its chemical structure and reactivity. The compound is widely studied in organic chemistry due to its potential applications in materials science, pharmaceuticals, and electronic devices.

The synthesis of 3-bromo-2-ethenyl-5-methylthiophene involves a series of carefully designed reactions. One common approach is the Michael addition followed by cyclization, which allows for the formation of the thiophene ring with the desired substituents. Recent studies have focused on optimizing these reaction conditions to improve yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the reaction process while maintaining high selectivity.

One of the most promising applications of 3-bromo-2-ethenyl-5-methylthiophene lies in its use as a building block for advanced materials. The compound's ability to undergo various cross-coupling reactions makes it an ideal candidate for constructing complex molecular architectures. For example, coupling this thiophene derivative with other functional groups can lead to the formation of conjugated systems with tailored electronic properties. These systems are highly sought after in the development of organic semiconductors and light-emitting diodes (LEDs).

Recent research has also highlighted the potential of 3-bromo-2-ethenyl-5-methylthiophene in drug discovery. The compound's unique electronic properties and structural flexibility make it a valuable component in designing bioactive molecules. For instance, studies have shown that derivatives of this thiophene can exhibit anti-inflammatory and anticancer activities. Researchers are currently exploring its ability to target specific biological pathways, which could pave the way for novel therapeutic agents.

In terms of industrial applications, 3-bromo-2-ethenyl-5-methylthiophene is increasingly being used as an intermediate in the synthesis of specialty chemicals. Its reactivity and stability under various reaction conditions make it a versatile starting material for producing high-performance polymers and coatings. The compound's compatibility with modern manufacturing techniques further enhances its appeal in industrial settings.

The environmental impact of 3-bromo-2-ethenyl-5-methylthiophene has also been a topic of recent interest. Studies have shown that while the compound itself is not inherently hazardous, its production and disposal processes require careful consideration to minimize ecological footprint. Researchers are actively exploring greener synthesis methods and recycling strategies to ensure sustainable use of this compound.

In conclusion, 3-bromo-2-ethenyl-5-methylthiophene is a versatile and intriguing compound with a wide range of applications across multiple disciplines. Its unique chemical properties, coupled with ongoing advancements in synthetic methodologies, continue to expand its utility in both academic research and industrial production. As researchers delve deeper into its potential, this compound is poised to play an even more significant role in shaping future innovations.

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